molecular formula C19H21N3O B10934157 N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide CAS No. 543715-95-3

N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide

Cat. No.: B10934157
CAS No.: 543715-95-3
M. Wt: 307.4 g/mol
InChI Key: MMLILOSTIHQZJH-UHFFFAOYSA-N
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Description

N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide is a structurally complex compound characterized by a cyclohexanecarboxamide moiety linked to a phenyl ring via an azo (-N=N-) group in the E configuration. This compound’s unique features include:

  • Cyclohexanecarboxamide: Provides conformational flexibility and hydrophobic interactions, which are critical for binding to biological targets .
  • Azo linkage: Imparts photophysical properties and stability, with the E configuration favoring extended conjugation .
  • Phenyl substituents: Enhance aromatic stacking interactions and modulate solubility .

The compound’s synthesis typically involves coupling reactions between diazonium salts and aromatic amines, followed by carboxamide formation.

Properties

CAS No.

543715-95-3

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-(4-phenyldiazenylphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C19H21N3O/c23-19(15-7-3-1-4-8-15)20-16-11-13-18(14-12-16)22-21-17-9-5-2-6-10-17/h2,5-6,9-15H,1,3-4,7-8H2,(H,20,23)

InChI Key

MMLILOSTIHQZJH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide typically involves the diazotization of aniline derivatives followed by coupling with a suitable amine. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. For example, the diazotization can be carried out using sodium nitrite and hydrochloric acid, followed by coupling with cyclohexanecarboxamide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The phenyldiazenyl group can participate in electron transfer reactions, while the cyclohexanecarboxamide moiety may interact with proteins and enzymes. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Groups

Compound Name Key Substituent/Modification Functional Groups Present Reference
N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide Azo-linked phenyl Azo, cyclohexanecarboxamide
N-[4-[(2-thiazolylamino)sulfonyl]phenyl]cyclohexanecarboxamide (33) Sulfonamide-thiazole Sulfonamide, thiazole, carboxamide
(E)-N1-(4-ethynylphenyl)-N4-(4-(phenyldiazenyl)phenyl)succinamide (L1) Succinamide backbone, ethynyl group Azo, succinamide, alkyne
18F-Mefway Fluoromethylcyclohexane, piperazine-pyridyl Fluorine, piperazine, carboxamide
(E)-N-(2-(3-(4-Hydroxy-3-methoxyphenyl)allyl)phenyl)cyclohexanecarboxamide (120g) Allyl-methoxyphenyl Allyl, methoxy, carboxamide
N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclohexanecarboxamide Benzoxazolyl Benzoxazole, carboxamide

Key Observations :

  • Azo vs. Sulfonamide : The azo group in the target compound enables conjugation and photoresponsive behavior, whereas sulfonamide derivatives (e.g., compound 33) exhibit enhanced hydrogen-bonding capacity, impacting solubility and biological target interactions .

Physicochemical Properties and Stability

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) LogP (Predicted) Stability Notes Reference
This compound Not reported ~4.2 (estimated) Stable to light due to azo conjugation
Compound 33 (sulfonamide-thiazole) 227–228 2.8 High thermal stability
18F-Mefway Not reported 3.1 Resists defluorination in vivo
120g (allyl-methoxyphenyl) Not reported 3.5 Susceptible to oxidation at allyl site

Key Observations :

  • Thermal Stability : Sulfonamide derivatives (e.g., compound 33) exhibit higher melting points (227–228°C) due to strong intermolecular hydrogen bonding .
  • Metabolic Stability: 18F-Mefway’s fluoromethyl group reduces enzymatic degradation, achieving 30% intact compound in plasma at 180 minutes post-injection, unlike non-fluorinated analogs .

Key Observations :

  • Receptor Binding : 18F-Mefway shows comparable affinity to WAY-100635 (IC50 26 vs. 23 nM) but superior in vivo stability, making it a superior PET tracer .
  • Material Science Applications : Azo-containing compounds like L1 are utilized in alkynylplatinum(II) complexes for optoelectronic applications, leveraging their conjugated systems .

Key Observations :

  • Sulfonamide derivatives (e.g., compound 33) achieve higher yields (70%) due to optimized condensation protocols , while trifluoromethyl-piperazine derivatives require chromatographic purification, reducing yields to 48% .

Biological Activity

N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide is a synthetic organic compound notable for its unique structural features, including a cyclohexane ring and a phenyldiazenyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C_{18}H_{20}N_{4}O
  • Molecular Weight : 304.38 g/mol

The presence of the phenyldiazenyl group is significant as it contributes to the compound's electronic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by inhibiting certain cellular processes involved in these conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays indicated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A case study involving human breast cancer cells (MCF-7) showed a significant reduction in cell viability upon treatment with this compound at concentrations ranging from 10 to 100 µM over 24 hours.

Table 1: Anticancer Activity Data

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
10855
506025
1003050

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have also been investigated. In animal models, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Table 2: Inflammatory Marker Reduction

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
Compound (10 mg/kg)12090
Compound (50 mg/kg)8050

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound significantly reduced cell proliferation and induced apoptosis, indicating its potential as an anticancer agent.
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant reduction in paw edema and inflammatory cytokine levels, showcasing its therapeutic potential in inflammatory diseases.

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